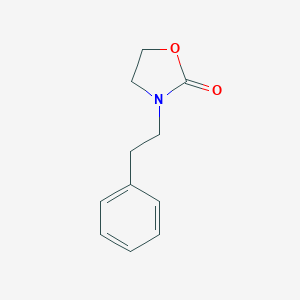

3-(2-Phenylethyl)-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

10135-17-8 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(2-phenylethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

RPLYLMAFKHOGQD-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1CCC2=CC=CC=C2 |

Canonical SMILES |

C1COC(=O)N1CCC2=CC=CC=C2 |

Other CAS No. |

10135-17-8 |

Synonyms |

3-phenethyloxazolidin-2-one |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Phenylethyl 1,3 Oxazolidin 2 One and Analogous Oxazolidinone Structures

Strategies for the Construction of the 1,3-Oxazolidin-2-one Ring

The fundamental approach to synthesizing the 1,3-oxazolidin-2-one ring involves the formation of two key bonds: the N-C(O) bond and the O-C(O) bond, or the N-C5 and O-C4 bonds. Various methodologies have been devised to achieve this, each with its own advantages and limitations.

Cyclization of Amino Alcohols and Related Precursors

The most common and direct method for the synthesis of 1,3-oxazolidin-2-ones is the cyclization of 1,2-amino alcohols. nih.gov This method involves reacting a 1,2-amino alcohol with a phosgene (B1210022) equivalent, such as diethyl carbonate or triphosgene, which provides the carbonyl group of the oxazolidinone ring. tandfonline.com For the specific synthesis of 3-(2-Phenylethyl)-1,3-oxazolidin-2-one, the precursor would be 2-phenylethanolamine.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino and hydroxyl groups, promoting their nucleophilic attack on the carbonyl source. The choice of the carbonylating agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of diethyl carbonate with potassium carbonate as a base in the absence of a solvent has been reported as an efficient and economical method for the synthesis of oxazolidinones from amino alcohols. tandfonline.com

A variety of phosgene equivalents have been employed in these cyclization reactions, each with its own reactivity and handling requirements.

| Carbonylating Agent | Typical Reaction Conditions | Reference |

| Diethyl carbonate | K₂CO₃, solvent-free, heat | tandfonline.com |

| Triphosgene | Et₃N, CH₂Cl₂, 0 °C to rt | |

| Carbonyldiimidazole (CDI) | THF, rt | |

| Diphenyl carbonate | Base, high temperature |

Annulation Reactions for Oxazolidinone Formation (e.g., [3+2] Cycloadditions)

Annulation reactions, particularly [3+2] cycloadditions, provide an alternative and powerful strategy for the construction of the 1,3-oxazolidin-2-one ring. nih.govkingston.ac.uk These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring in a single step.

One notable example is the rhodium-catalyzed [3+2] cycloaddition of isocyanates and epoxides. organic-chemistry.org In this reaction, the isocyanate provides the N-C(O) unit, and the epoxide serves as the C-O-C unit. The catalyst facilitates the ring-opening of the epoxide and subsequent cyclization with the isocyanate. This methodology can be applied to a variety of substituted epoxides and isocyanates, offering a versatile route to a wide range of oxazolidinone derivatives.

Another approach involves the cycloaddition of aziridines with carbon dioxide, catalyzed by Lewis acids such as aluminum-salphen complexes. nih.govyork.ac.uk This method is particularly attractive from a green chemistry perspective as it utilizes carbon dioxide as a C1 building block. The reaction proceeds with high regioselectivity, providing access to pharmaceutically important oxazolidinones.

Rhodium-catalyzed intramolecular C-H amination of N-mesyloxycarbamates also represents an efficient annulation method to form oxazolidinones. rsc.orgresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups.

| Reaction Type | Reactants | Catalyst/Reagent | Reference |

| [3+2] Cycloaddition | Isocyanates and Epoxides | Tetraarylphosphonium salts | organic-chemistry.org |

| [3+2] Cycloaddition | Aziridines and Carbon Dioxide | Aluminum-salphen complex | nih.govyork.ac.uk |

| Intramolecular C-H Amination | N-Mesyloxycarbamates | Rhodium(II) carboxylates | rsc.orgresearchgate.net |

| [3+2] Cycloaddition | 5-Vinyl-2-oxazolidinones and other dipolarophiles | Pd catalysts | researchgate.net |

Halocyclization Pathways to Cyclic Carbamates

Halocyclization reactions provide a regioselective and stereoselective method for the synthesis of functionalized 1,3-oxazolidin-2-ones. This strategy typically involves the reaction of an unsaturated carbamate (B1207046), such as an allylic or propargylic carbamate, with a halogen source. The electrophilic halogen induces cyclization by activating the double or triple bond, leading to the formation of a halo-substituted oxazolidinone.

For example, the iodocyclization of N-allylated carbamates using iodine and a base is a well-established method for the preparation of 5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org The resulting iodinated oxazolidinones are versatile intermediates that can be further functionalized through various cross-coupling reactions. The stereochemical outcome of the cyclization can often be controlled by the choice of substrate and reaction conditions. nih.govresearchgate.net This methodology allows for the introduction of a functional group at the C5 position of the oxazolidinone ring, which can be valuable for further synthetic elaborations. rsc.org

Recent advancements in this area include the development of metal-free, iodine-catalyzed cyclization-allylation reactions of o-alkynylanilines. rsc.org

Asymmetric Approaches to Enantiomerically Enriched Oxazolidinones

The development of asymmetric methods for the synthesis of enantiomerically pure oxazolidinones is of great importance due to their widespread use as chiral auxiliaries and as components of chiral drugs. rsc.orgsigmaaldrich.com

Chiral Pool Synthesis

Chiral pool synthesis is a widely employed strategy that utilizes readily available, enantiomerically pure starting materials, such as amino acids, to synthesize chiral oxazolidinones. acs.org The inherent chirality of the starting material is transferred to the final product, thus establishing its absolute stereochemistry.

A common approach involves the reduction of an α-amino acid to the corresponding β-amino alcohol, followed by cyclization with a carbonylating agent. tandfonline.com For instance, L-phenylalanine can be reduced to (S)-2-amino-3-phenyl-1-propanol, which can then be cyclized to afford the corresponding (S)-4-benzyl-1,3-oxazolidin-2-one, a widely used Evans auxiliary. tandfonline.comnih.gov This method is advantageous as it provides access to oxazolidinones with high enantiomeric purity and on a large scale. acs.org

Diastereoselective Synthesis

Diastereoselective synthesis is another powerful approach for the preparation of enantiomerically enriched oxazolidinones. nih.govacs.org This strategy often involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliaries are a prime example of this approach. wikipedia.orgacs.org

These chiral auxiliaries are first acylated and then subjected to diastereoselective alkylation, aldol (B89426), or other reactions. acs.org The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Enantioselective Catalytic Methods

The synthesis of specific enantiomers of oxazolidinone derivatives is of high importance, particularly for their application as chiral auxiliaries and in the development of pharmaceuticals. Enantioselective catalytic methods provide an efficient route to these optically active compounds, often minimizing the need for chiral starting materials or resolution steps.

One prominent strategy is the asymmetric hydrogenation of prochiral 2-oxazolones. Researchers have developed a protocol utilizing a ruthenium(II)-N-heterocyclic carbene (NHC) catalyst system for the enantioselective hydrogenation of 4-substituted and 4,5-disubstituted 2-oxazolones. nih.govrsc.org This method has proven effective for a broad range of substrates, consistently producing optically active 2-oxazolidinone (B127357) derivatives with excellent enantioselectivities (up to 96% ee) and in high yields (up to 99%). nih.govrsc.org The reaction tolerates a variety of functional groups, including ethers, halogens, and esters, which allows for the synthesis of diverse and complex oxazolidinone structures amenable to further modification. nih.gov

Table 1: Ruthenium(II)-NHC-Catalysed Asymmetric Hydrogenation of 2-Oxazolones

Data sourced from a study on ruthenium(II)–NHC-catalysed asymmetric hydrogenation. nih.gov

Biocatalysis offers another advanced route for enantioselective oxazolidinone synthesis. Engineered myoglobin-based catalysts have been employed for the intramolecular C(sp³)-H amination of carbamate derivatives. chemrxiv.org This method provides enantioenriched oxazolidinones with high functional group tolerance and enantioselectivity. The biocatalytic approach represents a direct strategy for forming the chiral heterocyclic ring from acyclic precursors. chemrxiv.org

Kinetic resolution is another catalytic technique used to obtain enantiopure oxazolidinones. This involves the enantioselective N-acylation of a racemic mixture of 2-oxazolidinones, where one enantiomer reacts faster with an acylating agent in the presence of a chiral catalyst, allowing for the separation of the acylated product from the unreacted enantiomer. capes.gov.br

Functional Group Introduction During Oxazolidinone Synthesis

The ability to introduce various functional groups during the synthesis of the oxazolidinone ring is crucial for creating structural diversity and for the synthesis of targeted molecules. Several methodologies allow for the incorporation of substituents at different positions on the heterocycle.

A versatile approach combines an asymmetric aldol addition with a modified Curtius rearrangement. mdpi.comnih.gov This sequence allows for the synthesis of 4,5-disubstituted oxazolidin-2-ones. The process starts with an asymmetric aldol reaction to establish the desired stereochemistry, followed by a nucleophilic azidation and subsequent Curtius rearrangement, which proceeds with an intramolecular ring closure to form the oxazolidinone ring. mdpi.com This method is particularly effective for accessing complex structures and has been applied to the total synthesis of natural products like (−)-cytoxazone. mdpi.comnih.gov

Another common strategy involves the reaction of epoxides with isocyanates or their equivalents. nih.govnih.gov For instance, a one-pot reaction of various epoxides with chlorosulfonyl isocyanate (CSI) under mild, metal-free conditions can yield both oxazolidinones and five-membered cyclic carbonates. nih.gov The reaction proceeds through a cycloaddition mechanism and the ratio of the products can be influenced by the reaction conditions. This method is advantageous due to its operational simplicity and the use of readily available starting materials. nih.gov

Table 2: One-Pot Synthesis of Oxazolidinones from Epoxides and CSI in Dichloromethane

Data adapted from a study on the one-pot reaction of epoxides with chlorosulfonyl isocyanate. nih.gov

Furthermore, functional groups can be introduced via the cyclization of functionalized precursors. The synthesis of tertiary amine-functionalized oxazolidinones has been achieved through a five-step sequence where the key amine functionality is introduced via reductive amination of an aldehyde before the formation of the oxazolidinone ring. digitellinc.com Similarly, enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones can be synthesized in one step from chiral aziridine-2-methanols via intramolecular cyclization using phosgene. bioorg.org The resulting chloromethyl group serves as a handle for further synthetic transformations. bioorg.org

Palladium-catalyzed reactions also offer a route for introducing aryl groups onto the nitrogen atom of the oxazolidinone ring. organic-chemistry.org This N-arylation of pre-formed 2-oxazolidinones with aryl halides is a powerful tool for creating 3-aryl-2-oxazolidinone structures, which are common motifs in pharmacologically active compounds. organic-chemistry.org

Table of Mentioned Compounds

Reactivity and Chemical Transformations of 3 2 Phenylethyl 1,3 Oxazolidin 2 One Systems

Nucleophilic Reactions Involving Oxazolidinone Derivatives

The carbonyl group of the oxazolidinone ring is susceptible to attack by strong nucleophiles, which can lead to ring-opening reactions. While specific studies on 3-(2-phenylethyl)-1,3-oxazolidin-2-one are not extensively documented, the reactivity can be inferred from analogous N-substituted oxazolidinones.

A significant nucleophilic reaction is the ring-opening of N-alkyl-oxazolidin-2-ones by Grignard reagents. researchgate.net This reaction proceeds via the attack of the organomagnesium species on the electrophilic carbonyl carbon, leading to the formation of tertiary carboxylic amides. researchgate.net The reaction is versatile, accommodating various substituents on both the oxazolidinone ring and the Grignard reagent. researchgate.net

Table 1: Ring-Opening of N-Alkyl-oxazolidin-2-ones with Grignard Reagents

| Oxazolidinone Substituent (N) | Grignard Reagent | Product Type | Reference |

| Methyl | Allylmagnesium bromide | Tertiary Amide | researchgate.net |

| Benzyl | Phenylmagnesium bromide | Tertiary Amide | researchgate.net |

| p-Methoxybenzyl | Isopropylmagnesium chloride | Tertiary Amide | researchgate.net |

This data is for analogous N-substituted oxazolidinones and is expected to be representative of the reactivity of this compound.

Hydrolysis of the oxazolidinone ring, another nucleophilic reaction, can occur under acidic or basic conditions, although oxazolidinones are generally more stable than their acyclic ester counterparts. scribd.comresearchgate.net The hydrolysis of related 2-(substituted phenyl)-3-ethyloxazolidines has been shown to proceed via ring-opening to form a cationic Schiff base intermediate. scribd.com

Electrophilic Additions and Alkylation Processes

Electrophilic reactions can target either the nitrogen atom of the oxazolidinone ring or the aromatic ring of the phenylethyl substituent.

N-Acylation: The nitrogen atom of the oxazolidinone can be acylated, typically after deprotonation with a strong base to enhance its nucleophilicity, followed by reaction with an acyl chloride or anhydride (B1165640). acs.org More recent methods have explored aerobic oxidative N-acylation using aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst, offering a milder alternative. acs.org

Electrophilic Aromatic Substitution (EAS): The phenyl group of the 3-(2-phenylethyl) substituent is susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlumenlearning.com The ethyl-oxazolidinone substituent acts as an ortho-, para-directing group due to the activating nature of the alkyl group attached to the benzene (B151609) ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org The specific conditions for these reactions would need to be optimized to avoid potential side reactions involving the oxazolidinone ring.

Reductive and Oxidative Transformations of the Oxazolidinone Scaffold

The this compound molecule offers several sites for reduction and oxidation.

Reduction:

Carbonyl Group: The carbonyl group of the oxazolidinone ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and esters to amines and alcohols, respectively. masterorganicchemistry.comyoutube.com In the case of oxazolidinones, which are cyclic carbamates, reduction with LiAlH₄ would likely lead to the ring-opened amino alcohol, N-(2-hydroxyethyl)-2-phenylethanamine.

Aromatic Ring: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. mdpi.com This typically requires a catalyst such as rhodium on carbon or platinum oxide under hydrogen pressure. The conditions would need to be carefully controlled to avoid reduction of the oxazolidinone ring.

Oxidation:

Methylene (B1212753) Bridge: The methylene group adjacent to the aromatic ring (benzylic position) is a potential site for oxidation to a ketone. However, specific chemical oxidation methods for N-phenethyl oxazolidinones are not well-documented in the literature. In biological systems, the oxidation of the antibiotic Linezolid, which contains an oxazolidinone core, has been observed, suggesting that oxidative pathways exist. nih.gov

Cycloaddition Chemistry of Oxazolidinone-Containing Substrates

N-substituted oxazolidinones are valuable chiral auxiliaries and substrates in various cycloaddition reactions, particularly the Diels-Alder reaction. While direct examples with a 3-(2-phenylethyl) substituent are sparse, the principles are well-established with other N-acyl and N-alkenyl derivatives.

In asymmetric Diels-Alder reactions, chiral N-acryloyl-oxazolidinones function as dienophiles. nih.gov The stereochemical outcome is often controlled by chelation of a Lewis acid to the carbonyl groups of the oxazolidinone, directing the approach of the diene. nih.gov

Table 2: Lewis Acids in Asymmetric Diels-Alder Reactions of N-Acryloyl Oxazolidinones

| Dienophile | Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Reference |

| (S)-3-(1-oxo-2-propenyl)-4-benzyl-1,3-oxazolidin-2-one | Cyclopentadiene (B3395910) | Et₂AlCl | High endo selectivity | nih.gov |

| (S)-3-(1-oxo-2-propenyl)-4-benzyl-1,3-oxazolidin-2-one | Cyclopentadiene | SnCl₄ | Good endo selectivity | nih.gov |

This data is for analogous N-acryloyl oxazolidinones and illustrates the principle of using Lewis acids to control stereochemistry in Diels-Alder reactions.

Furthermore, oxazolidinone derivatives can participate in 1,3-dipolar cycloadditions. For instance, azomethine ylides can react with carbonyl compounds, including the carbonyl group of an oxazolidinone ring system, to form new heterocyclic structures. nih.govmdpi.comnih.gov Nitrones can also undergo 1,3-dipolar cycloaddition with alkenes to form isoxazolidines. bohrium.com The phenylethyl group itself does not directly participate in the cycloaddition but influences the steric environment of the reaction.

Rearrangement Pathways

Rearrangement reactions involving the this compound system are not extensively reported in the chemical literature. However, rearrangements are known to occur in related oxazolidinone structures under specific conditions. For example, the Norrish Type II reaction, a photochemical process, can lead to the formation of oxazolidin-4-ones from aryl α-oxoamides through a series of hydrogen transfer and cyclization steps. chinesechemsoc.org While this involves a different isomer, it highlights a potential pathway for rearrangement under photochemical conditions. Acid-catalyzed rearrangements are also conceivable, potentially involving the phenylethyl group, but specific examples for this scaffold are lacking.

Application of 3 2 Phenylethyl 1,3 Oxazolidin 2 One and Its Analogs As Chiral Auxiliaries

Role of Oxazolidinones in Stereocontrol of Organic Reactions

Oxazolidinone auxiliaries are enantiomerically pure compounds that are attached to a substrate to influence the stereochemical course of a reaction. thieme-connect.com Their effectiveness stems from the steric hindrance provided by substituents at the 4 and 5 positions of the oxazolidinone ring, which directs the approach of incoming reagents to one face of the molecule. wikipedia.orgacs.org This predictable control over the formation of new stereocenters makes them invaluable in the synthesis of complex, enantiomerically pure molecules. wikipedia.orgrsc.org

The general strategy involves attaching the chiral auxiliary to an achiral substrate, performing the desired stereoselective transformation, and then removing the auxiliary to yield the enantiomerically enriched product. slideshare.net This approach is particularly advantageous as the products are diastereomers, which can often be easily separated, and the auxiliary can typically be recovered for reuse. williams.edu

The phenylalanine-derived oxazolidinone, a close analog to 3-(2-phenylethyl)-1,3-oxazolidin-2-one, offers practical benefits such as being a crystalline solid that is easily purified and possessing a UV chromophore that simplifies analysis by TLC or HPLC. orgsyn.org The versatility of N-acyl oxazolidinones is demonstrated in their application to a wide range of reactions, including alkylations, aldol (B89426) additions, halogenations, and Michael additions, all of which generally proceed with high stereoselectivity. acs.orgorgsyn.org

Diastereoselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a central challenge in organic synthesis. Oxazolidinone auxiliaries have proven to be exceptionally effective in directing the stereochemical outcome of several key carbon-carbon bond-forming reactions.

Asymmetric aldol reactions are a powerful method for constructing molecules with multiple stereocenters. wikipedia.org Evans' oxazolidinone auxiliaries are widely used to achieve high levels of diastereoselectivity in these reactions. wikipedia.orgharvard.edu The process typically involves the formation of a (Z)-enolate through soft enolization with a Lewis acid like dibutylboron triflate and a hindered base. wikipedia.org This enolate then reacts with an aldehyde in a highly diastereoselective manner, governed by a chair-like transition state, to produce syn-aldol adducts. harvard.eduresearchgate.net This transformation is particularly powerful as it simultaneously establishes two contiguous stereocenters. wikipedia.org

The stereochemical outcome can be influenced by factors such as the choice of Lewis acid and base. For instance, using a D-mannitol-derived oxazolidin-2-one auxiliary, both Evans syn and non-Evans syn aldol products can be selectively obtained with high diastereomeric purity by adjusting the stoichiometry of titanium tetrachloride (TiCl4) and the nature of the amine base. researchgate.net

Table 1: Asymmetric Aldol Reactions using Oxazolidinone Auxiliaries

| Auxiliary System | Aldehyde | Conditions | Diastereoselectivity (syn:anti) | Yield (%) | Reference |

| (S)-N-propionyl-4-isopropyl-2-oxazolidinone / (n-Bu)₂BOTf | PhCHO | -78 °C | >99:1 | 77 | harvard.edu |

| D-Mannitol-derived oxazolidin-2-one / TiCl₄ | Various | Varied | High (syn or non-syn) | - | researchgate.net |

This table is for illustrative purposes and specific values may vary based on the full experimental details.

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for synthesizing α-branched carboxylic acid derivatives with high enantiomeric purity. rsc.orgacs.org The process involves deprotonation of the N-acyl oxazolidinone, often with a strong base like sodium bis(trimethylsilyl)amide at low temperatures, to form a rigid, chelated enolate. williams.eduacs.org This enolate then reacts with an electrophile, such as an alkyl halide, preferentially from the less sterically hindered face, leading to high diastereoselectivity. williams.eduacs.org

For example, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide proceeds with a diastereomeric ratio of 98:2. williams.edu Subsequent hydrolysis of the auxiliary yields the chiral carboxylic acid. acs.org This method is applicable to a wide range of electrophiles and has been a key step in the total synthesis of several biologically active natural products. rsc.org

Table 2: Diastereoselective Alkylation with Oxazolidinone Auxiliaries

| N-Acyl Oxazolidinone | Electrophile | Conditions | Diastereomeric Ratio | Yield (%) | Reference |

| N-propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂, -78 °C | 98:2 | - | williams.edu |

| Glycolate Oxazolidinones | Allylic Iodides | - | >98:2 | 70-85 | acs.org |

This table is for illustrative purposes and specific values may vary based on the full experimental details.

Asymmetric Michael additions mediated by oxazolidinone auxiliaries provide an effective route to 1,5-dicarbonyl compounds and related structures. The chiral auxiliary directs the conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones.

For instance, the addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones can be controlled to produce different diastereomers by simply changing the base catalyst. rsc.org This diastereodivergent approach highlights the tunability of these systems. In another example, the Michael addition of a chiral nickel(II) complex of a glycine (B1666218) Schiff base to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones proceeds with very high diastereoselectivity (>98% de), providing an efficient pathway to β-substituted pyroglutamic acids. nih.gov The stereochemical outcome in this case is primarily controlled by the chirality of the Michael acceptor. nih.gov

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, capable of creating up to four new chiral centers in a single step. nih.gov Chiral α,β-unsaturated N-acyloxazolidinones are highly effective dienophiles in Lewis acid-promoted asymmetric Diels-Alder reactions. researchgate.net They exhibit high reactivity and diastereoselectivity, allowing for cycloadditions with even unreactive dienes at very low temperatures. researchgate.net

For example, the Diels-Alder reaction of a dienophile bearing an (S)-4-benzyl-2-oxazolidinone auxiliary with cyclopentadiene (B3395910) in the presence of diethylaluminum chloride (Et₂AlCl) can yield the endo cycloadduct as a single isomer. rsc.org The stereochemical outcome of these pericyclic reactions is efficiently controlled by the oxazolidinone auxiliary. thieme-connect.com

Strategic Use in the Synthesis of Chiral Compounds

The predictable stereocontrol offered by oxazolidinone auxiliaries has made them a strategic tool in the total synthesis of complex chiral molecules, including natural products and pharmaceuticals. wikipedia.orgrsc.org The ability to reliably set stereocenters early in a synthetic sequence is a significant advantage. rsc.org

A classic example is the synthesis of cytovaricin by David A. Evans, which utilized oxazolidinone chiral auxiliaries for one asymmetric alkylation and four asymmetric aldol reactions, thereby setting the absolute stereochemistry of nine stereocenters. wikipedia.org Similarly, these auxiliaries have been instrumental in the synthesis of β-substituted GABA derivatives, which are found in numerous neurological drugs. mdpi.com

The synthesis of chiral 5-aryl-2-oxazolidinones, which can be converted into various chiral amino alcohols and other heterocyclic compounds, has been achieved through enantioselective hydrogenation, further expanding the utility of this structural motif. sioc-journal.cn The development of methods for the synthesis of functionalized oxazolidin-2-ones continues to be an active area of research, driven by their importance as both synthetic intermediates and pharmacologically active compounds. nih.gov

Advanced Asymmetric Synthetic Strategies Involving 3 2 Phenylethyl 1,3 Oxazolidin 2 One Scaffolds

Stereoselective Functionalization of the Oxazolidinone Core

The functionalization of the oxazolidinone core, particularly through the N-acyl group, is a cornerstone of its application in asymmetric synthesis. The chiral environment established by the auxiliary directs the approach of incoming reagents, leading to highly diastereoselective transformations. Alkylation of enolates derived from N-acyl oxazolidinones is a classic and effective strategy for creating new stereogenic centers. rsc.orgsigmaaldrich.com

The process begins with the acylation of the oxazolidinone nitrogen. For instance, acylation of an oxazolidinone with propionic anhydride (B1165640) yields the corresponding N-propionyl imide. williams.edu This derivative is then deprotonated using a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, at low temperatures to form a rigid (Z)-enolate chelated to the lithium or sodium cation. This chelation, involving the enolate oxygen and the carbonyl oxygen of the auxiliary, effectively blocks one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, opposite the substituent at the C4 position of the oxazolidinone ring. williams.eduuwindsor.ca This mechanism leads to the predictable formation of one diastereomer in high excess.

Research into the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has further expanded the scope of this methodology to include the formation of challenging all-carbon quaternary centers. This method allows for the α-tertiary alkylation of the N-acyl group, a transformation difficult to achieve via traditional SN2 mechanisms. The use of a Lewis acid, such as tin(IV) chloride (SnCl₄), activates the tertiary alkyl halide electrophile, facilitating its addition to the zirconium enolate with high diastereoselectivity.

| N-Acyl Oxazolidinone | Electrophile | Base/Metal Enolate | Lewis Acid | Product Diastereomeric Ratio (d.r.) |

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | - | 98:2 williams.edu |

| 4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | t-BuBr | ZrCl₄ / Et₃N | SnCl₄ | >20:1 |

| 4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | 1-Adamantyl Bromide | ZrCl₄ / Et₃N | SnCl₄ | >20:1 |

This table presents data on the diastereoselective alkylation of various N-acyl oxazolidinone systems, demonstrating the high levels of stereocontrol achievable. The principles are directly applicable to scaffolds like 3-(2-phenylethyl)-1,3-oxazolidin-2-one.

Following the stereoselective functionalization, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered and recycled. uwindsor.ca

Domino and Cascade Reactions for Complex Structure Assembly

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient approach to building molecular complexity. The oxazolidinone scaffold can serve as a crucial component in such sequences, either as a directing group or as a reactive intermediate that triggers subsequent transformations.

One sophisticated strategy involves a tandem SN2 and SNAr reaction to synthesize conformationally constrained tricyclic oxazolidinones, which are analogues of the antibiotic linezolid. nih.gov In this approach, a suitably functionalized oxazolidinone is used as the starting scaffold. The sequence is initiated by an intramolecular SN2 reaction, which is followed by an intramolecular SNAr cyclization to rapidly assemble the complex, fused heterocyclic system. This demonstrates the use of the oxazolidinone core as a foundation upon which intricate architectures can be built through a cascade of bond-forming events. nih.gov

Another powerful cascade strategy involves the combination of an asymmetric aldol (B89426) reaction with a Curtius rearrangement and subsequent in situ intramolecular cyclization. mdpi.comnih.gov This method allows for the direct and diastereoselective synthesis of optically active 4,5-disubstituted oxazolidin-2-ones. The sequence begins with a chiral auxiliary-mediated aldol reaction to set the initial stereochemistry. The resulting aldol adduct is then subjected to conditions that initiate a Curtius rearrangement, converting a carboxylic acid derivative into an isocyanate intermediate, which is immediately trapped intramolecularly to form the oxazolidinone ring in a single, fluid operation. mdpi.com This tandem approach avoids the isolation of sensitive intermediates and provides rapid access to highly functionalized oxazolidinone products. mdpi.comnih.gov

| Cascade / Domino Reaction Type | Starting Scaffold | Key Transformations | Resulting Structure |

| Tandem SN2 / SNAr | Functionalized Oxazolidinone | Intramolecular Alkylation, Intramolecular Nucleophilic Aromatic Substitution | Tricyclic Fused Oxazolidinone nih.gov |

| Asymmetric Aldol / Curtius Cascade | N-Acyl Thiazolidinethione | Aldol Addition, Azidation, Curtius Rearrangement, Intramolecular Cyclization | 4,5-Disubstituted Oxazolidin-2-one mdpi.comnih.gov |

| Intramolecular Thio-Michael/Aldol | Sulfur-based Chiral Auxiliary | Thio-Michael Addition, Aldol Cyclization | Complex cyclic products scielo.org.mx |

This table summarizes examples of domino and cascade reactions where oxazolidinone-related structures are either the starting point or the product of a complex assembly, highlighting the efficiency of these strategies.

Development of New Chiral Auxiliaries Based on Oxazolidinone Frameworks

While classic Evans-type oxazolidinones are exceptionally effective, there is ongoing research into the development of new chiral auxiliaries to address specific synthetic challenges, improve selectivity, or simplify synthesis. The phenylethylamine motif, which is structurally related to the precursor of this compound, is a "privileged" chiral structure frequently used as a foundation for new auxiliaries. mdpi.com The development of novel auxiliaries often stems from inexpensive and readily available chiral starting materials like (S)-(-)-1-phenylethylamine. nih.govscielo.org.mx

Strategies for developing new auxiliaries based on the oxazolidinone framework include modifying the substituents on the ring to fine-tune steric and electronic properties. For example, introducing different alkyl or aryl groups at the C4 or C5 positions can alter the way the auxiliary shields the reactive center of the N-acyl group, potentially enhancing diastereoselectivity in alkylation or aldol reactions.

Furthermore, entirely new auxiliary designs have been developed based on the core principles of oxazolidinone-mediated stereocontrol. One such development is a chiral auxiliary derived from (S)-(-)-phenylethylamine and a phenol, creating a {[(1S)-1-phenylethyl]amino}phenol structure. This bidentate ligand was designed for the asymmetric synthesis of α-branched carboxylic acids. While traditional amide-type auxiliaries often show poor stereoselectivity due to the difficulty in fixing the enolate geometry, this new design aimed to improve performance and crystallinity for easier purification of diastereomeric intermediates. nih.gov Other research has focused on synthesizing chiral azetidine-2,4-dicarboxylic acids using (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source, demonstrating the versatility of this motif in creating novel cyclic scaffolds for asymmetric synthesis. williams.edu These efforts highlight a continuous drive to expand the toolkit of chiral auxiliaries, building upon the proven success of frameworks like this compound.

Mechanistic and Theoretical Investigations of Reactions Involving 3 2 Phenylethyl 1,3 Oxazolidin 2 One

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool for dissecting the intricate details of reaction pathways, offering a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving oxazolidinone-based compounds. mdpi.comresearchgate.net DFT calculations allow for the determination of electronic energy based on the electron density, providing a balance between computational cost and accuracy. mdpi.com This methodology has been instrumental in elucidating the mechanisms of various reactions, including cycloadditions and lithiation processes. mdpi.comnih.gov

For instance, DFT studies have been employed to understand the different steps in metal-free [3+2] cycloadditions. mdpi.com Calculations at the M06-2X/6-31+G(d,p) level have been used to investigate reactions starting from precursors that could lead to oxazolidinone-like structures. mdpi.com Furthermore, DFT has been used to rationalize the selectivity observed in the cyclocondensation of various aminophenols and anilines with biselectrophiles, where the formation of different heterocyclic systems is dictated by the relative energies of competing reaction pathways. organic-chemistry.org The choice of functional and basis set, such as M06/6-31G**/cc-pVTZ(-f) or B3LYP/6-311G(d,p), is crucial for obtaining reliable results that correlate well with experimental observations. mdpi.comresearchgate.net

Theoretical investigations into the electronic structures of 2-oxazolidinone (B127357) have been conducted using DFT, which, in conjunction with photoelectron spectroscopy, helps to predict core spectra and natural bond orbital (NBO) charges. researchgate.net

Interactive Table: DFT Functionals and Basis Sets in Oxazolidinone Reaction Studies

| Reaction Type Studied | DFT Functional | Basis Set | Key Insights |

| [3+2] Cycloaddition | M06-2X | 6-31+G(d,p) | Elucidation of stepwise reaction mechanisms. mdpi.com |

| Cyclocondensation | Not Specified | Not Specified | Rationalization of product selectivity (benzazole vs. benzazine). organic-chemistry.org |

| Nickel-catalyzed Cycloaddition | M06 | 6-31G**/cc-pVTZ(-f) | Clarification of the role of the metal catalyst and ligand in determining regio- and chemoselectivity. mdpi.com |

| General Structural and Vibrational Analysis | B3LYP | 6-311G(d,p) | Correlation of calculated vibrational modes and chemical shifts with experimental data. researchgate.net |

The stereochemical outcome of reactions involving chiral oxazolidinones is intrinsically linked to the conformational preferences of the starting materials, intermediates, and transition states. Computational analysis has proven invaluable in understanding and predicting these preferences. For example, in the lithiation of N-phenylethyl-2-oxazolinylaziridines, a related system, DFT calculations and NOESY experiments confirmed an anti-arrangement of the oxazolinyl ring and the N-phenylethyl group in the starting material. nih.gov

Studies on substituted oxazolidin-5-ones have revealed that the five-membered ring can adopt various conformations, such as a shallow envelope or a twist conformation. mdpi.com The specific conformation is influenced by the nature and position of substituents on the ring. mdpi.com For instance, in (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one, the ring adopts a shallow envelope conformation with the C3 atom as the flap. mdpi.com In contrast, the oxazolidinone ring in a derivative synthesized from (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one exhibits a twist conformation on the C-C bond. researchgate.net

Computational methods are also used to study the aza-Cope-Mannich tandem reaction of substituted oxazolidines to form pyrrolidines. emich.edu The goal of such studies is to determine how reaction conditions and substrate characteristics, such as the presence of an electron-withdrawing group at the nitrogen center, influence the stereochemical outcome. emich.edu

The exploration of transition states and the corresponding energy profiles provides a quantitative understanding of reaction kinetics and selectivity. DFT calculations are frequently used to locate and characterize transition state structures and to compute the activation energies for different reaction pathways. researchgate.net

In the context of cycloaddition reactions, computational studies have been used to compare the energy barriers of competing pathways, such as [3+2] versus [1+2] cycloadditions of nitrilimines. researchgate.net These studies reveal that both pathways are typically concerted and asynchronous, and the barrier heights can be related to frontier molecular orbital interactions. researchgate.net For the aza-Diels-Alder reaction, DFT calculations (B3LYP-D3/6-311++G(d,p)) have been used to compute the Gibbs free energy profiles for competing reaction pathways, helping to explain the observed periselectivity. nih.gov

The investigation of potential energy surfaces can reveal complex reaction dynamics. For instance, the study of the reaction between unsubstituted nitrilimine and ethene suggested that the observed [3+2] product results from an initial carbene-like approach followed by a ridge bifurcation on the potential energy surface. researchgate.net Modern deep learning approaches, such as TS-DART, are also being developed to identify transition states from molecular dynamics simulations by treating them as out-of-distribution data. chemrxiv.org

Interactive Table: Calculated Activation Energies in Related Systems

| Reaction | Computational Method | System | Calculated Activation Energy (kcal/mol) | Reference |

| Anionic [3+2] Dipolar Cycloaddition | M06/6-31G/cc-pVTZ(-f) | Enolate/Azide System | 9.4 (TS2) | mdpi.com |

| Nickel-catalyzed Cycloaddition | M06/6-31G/cc-pVTZ(-f) | Alkyne/Azide System | Not explicitly stated, but mechanism elucidated. | mdpi.com |

| Nitrilimine [3+2] Cycloaddition | PBE0/6-311++G(2df,pd) | Nitrilimine/Ethene | 1.01 to 14.14 (depending on substituents) | researchgate.net |

| Aza-Diels-Alder Reaction | B3LYP-D3/6-311++G(d,p) | α-Oxoketene/1-Azadiene | Energy profiles computed, specific values vary with system. | nih.gov |

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental probes are essential for validating proposed mechanisms. Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the progress of reactions and identify key intermediates. For example, in the study of the lithiation of azetidines, in situ FT-IR experiments supported the computational findings regarding the dynamics at the azetidine (B1206935) nitrogen atom and the inversion at the C-Li center. nih.gov

Control experiments are also a fundamental tool for probing reaction mechanisms. researchgate.net For instance, in the development of a nitro-Mannich type reaction, control experiments would be designed to rule out alternative pathways or to establish the role of specific reagents, such as the catalyst or oxidant. researchgate.net The reaction of morpholin-3-one (B89469) with triethyl phosphite (B83602) and phosphoryl chloride was investigated, and the proposed mechanism was supported by the observed products under different reaction conditions. acs.org

Furthermore, the stereochemical outcome of a reaction can itself be a powerful mechanistic probe. In the reaction of β-hydroxy amino acids with certain aldehydes and nickel(II), the formation of a single stereoisomer of an oxazolidine (B1195125) points to a highly stereospecific mechanism, which is believed to involve a fused three-ring structure in the nickel complex. nih.gov

Rationalization of Reactivity and Selectivity

The rationalization of reactivity and selectivity in reactions involving 3-(2-phenylethyl)-1,3-oxazolidin-2-one and its analogs draws upon a combination of computational and experimental findings. The interplay of steric and electronic factors, as well as the influence of reaction conditions, determines the course of a chemical transformation.

DFT and the Hard-Soft Acid-Base (HSAB) principle have been used to explain the selectivity switch in the cyclocondensation of 2-aminothiophenols/phenols/anilines with 1,2-biselectrophiles. organic-chemistry.org The nucleophilicity of the reacting atoms (sulfur being a soft nucleophile, while nitrogen and oxygen are hard nucleophiles) directs the reaction towards different cyclization pathways (5-endo-trig for thiols versus 6-exo-trig for amines and phenols). organic-chemistry.org

In the context of lithiated azetidines, the observed dynamic control of reactivity, where different reaction patterns are observed with organolithium bases, is rationalized by considering the dynamics at the nitrogen atom, inversion at the C-Li center, and the formation of η³-coordinated species, as suggested by DFT calculations. nih.gov The configurational lability of lithiated oxazolinylazetidines, which contrasts with the stability of the corresponding aziridines, highlights the subtle structural factors that can have a profound impact on reactivity. nih.govmdpi.com

Functionalization and Derivatization Studies of the 3 2 Phenylethyl 1,3 Oxazolidin 2 One Core

Introduction of Substituents on the Oxazolidinone Ring System

The oxazolidinone ring system is amenable to the introduction of various substituents, primarily at the C4 and C5 positions. These modifications are crucial for altering the steric and electronic properties of the molecule, which can influence its reactivity and biological activity.

Methodologies for producing enantiopure 5-substituted 1,3-oxazolidin-2-ones from α-dibenzylamino esters have been developed. researchgate.net This approach relies on the Lewis acid-catalyzed stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes. researchgate.net The choice of catalyst, such as magnesium chloride or zinc iodide, can direct the stereochemical outcome of the addition. researchgate.net Further transformations can lead to the desired 5-substituted oxazolidinones. researchgate.net

For substitution at the C4 position, one synthetic route involves the reaction of a primary amine with an appropriate aldehyde and hydroxyacetic acid to form a 3-substituted-2-substituted-1,3-oxazolidin-4-one. nih.govnih.gov This intermediate can then undergo further reactions, such as chlorination followed by nucleophilic substitution, to introduce a variety of functional groups at the C4 position. nih.govnih.gov For instance, treatment with thionyl chloride can produce a 4-chloro derivative, which can then be coupled with nucleophiles like substituted phenyl hydrazines. nih.govnih.gov

A series of 5-substituted oxazolidinones have been synthesized and evaluated for their antibacterial properties, highlighting the importance of the substituent at this position for biological activity. nih.gov While the C-5-acetamidomethyl group is a common feature in many active oxazolidinones, research has shown that other groups, such as a C-5 triazole substitution, can also confer potent antibacterial activity. nih.gov

The following table summarizes general strategies for introducing substituents onto the oxazolidinone ring, which are applicable to the 3-(2-phenylethyl)-1,3-oxazolidin-2-one core.

| Position | General Strategy | Reagents/Intermediates | Resulting Structure |

| C4 | Cyclocondensation followed by substitution | Aldehydes, hydroxyacetic acid, thionyl chloride, various nucleophiles | 4-substituted-3-(2-phenylethyl)-1,3-oxazolidin-2-one |

| C5 | From α-amino acid derivatives | α-dibenzylamino esters, trimethylsilyl cyanide, Lewis acids | 5-substituted-3-(2-phenylethyl)-1,3-oxazolidin-2-one |

| C5 | Modification of existing functionality | 5-(hydroxymethyl)oxazolidinone, tosyl chloride, sodium azide, acetyl chloride | 5-(acetamidomethyl)-3-(2-phenylethyl)-1,3-oxazolidin-2-one |

Modification of the Phenylethyl Side Chain

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The conditions for these reactions can be tailored to control the position of substitution (ortho, meta, or para) on the phenyl ring. wikipedia.org

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically introducing a nitro group at the para position. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring. These newly introduced functional groups can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring.

The table below outlines potential modifications to the phenylethyl side chain.

| Reaction Type | Reagents | Potential Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (alkyl) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | -C(O)R |

Synthesis of Advanced Intermediates for Organic Synthesis

The this compound core can serve as a crucial intermediate in the synthesis of more complex and biologically active molecules. nih.gov The oxazolidinone ring is a key structural motif in a number of pharmaceuticals, and derivatives of this core can be elaborated into a variety of target compounds. nih.gov

For instance, N-aryl-5-(hydroxymethyl)-2-oxazolidinones are important intermediates for the synthesis of oxazolidinone antibacterial agents like linezolid. justia.com Although not specifically 3-(2-phenylethyl) substituted, the general synthetic utility is demonstrated. The synthesis of such intermediates often involves the reaction of an N-aryl carbamate (B1207046) with a glycidyl (B131873) derivative. justia.com

Furthermore, chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. orgsyn.orgrsc.org The enolates of N-acyl oxazolidinones undergo highly diastereoselective alkylations, aldol (B89426) additions, halogenations, and other reactions. orgsyn.org The 3-(2-phenylethyl) group can influence the stereochemical outcome of these reactions, and after the desired transformation, the auxiliary can be cleaved to yield an enantiomerically enriched product. rsc.org

Development of Oxazolidinone-Containing Building Blocks

The functionalized derivatives of this compound are valuable building blocks for combinatorial chemistry and the synthesis of compound libraries. doi.org The ability to introduce diversity at multiple points on the molecule—the oxazolidinone ring and the phenylethyl side chain—makes it an attractive scaffold for drug discovery programs. researchgate.net

The development of solid-phase syntheses for 1,3-oxazolidine derivatives allows for the rapid generation of a large number of analogs. doi.org In such a strategy, an oxazolidinone precursor can be attached to a solid support, subjected to a series of diversification reactions, and then cleaved to release the final products. doi.org

The inherent reactivity of the oxazolidinone ring and the potential for functionalization of the phenylethyl group allow for the creation of a diverse set of building blocks with varying steric and electronic properties. These building blocks can then be incorporated into larger molecules, providing a modular approach to the synthesis of complex targets. msu.edu The use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships. researchgate.net

Broader Research Perspectives and Future Directions in Oxazolidinone Chemistry

Innovations in Synthetic Methodologies for Oxazolidinones

The development of efficient, selective, and sustainable methods for constructing the oxazolidinone ring is a cornerstone of advancing its application. Researchers have moved beyond classical methods to embrace modern catalytic and greener chemical approaches.

Catalytic innovations have been particularly impactful. Palladium-catalyzed N-arylation reactions, for instance, provide a reliable route to 3-aryl-2-oxazolidinones from aryl bromides or cheaper aryl chlorides. nih.govorganic-chemistry.orgnih.gov The choice of phosphine (B1218219) ligands, bases, and solvents is crucial to the success and scope of these reactions. nih.govorganic-chemistry.org Similarly, copper-catalyzed methods have emerged as a cost-effective and practical alternative for N-arylation, tolerating a wide array of functional groups. acs.orgnih.govacs.org These copper-catalyzed systems can facilitate a one-pot synthesis, combining cyclization and arylation steps to streamline the production of N-aryl oxazolidinones from amino alcohol carbamates. acs.orgnih.gov

Recent methodologies have also focused on "green" chemistry principles. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, often with simpler, less harsh reagents. nih.govorganic-chemistry.org Another significant advancement is the utilization of carbon dioxide (CO₂) as a C1 building block. mdpi.com Efficient catalytic systems, such as those combining CuBr with ionic liquids, enable the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ at atmospheric pressure to produce oxazolidinones. mdpi.com Gold-catalyzed rearrangements of propargylic carbamates also offer a mild pathway to specific oxazolidinone structures. organic-chemistry.org

Asymmetric synthesis, which is critical for producing enantiomerically pure compounds for pharmaceutical use, has seen notable innovation. One efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol, enabling rapid access to stereochemically defined 4,5-disubstituted oxazolidin-2-ones. mdpi.com

| Method | Catalyst / Reagent | Key Features |

| Palladium-Catalyzed N-Arylation | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., dppf, Xantphos) | Enables coupling of 2-oxazolidinone (B127357) with aryl bromides and chlorides; outcome is highly dependent on ligand and base selection. nih.govorganic-chemistry.orgnih.gov |

| Copper-Catalyzed N-Arylation | CuI with ligands (e.g., 1,10-phenanthroline) | Cost-effective alternative to palladium; tolerates diverse functional groups; enables one-pot sequential cyclization and arylation. acs.orgnih.govacs.org |

| Copper-Catalyzed Radical Reaction | Copper catalyst with amine-derived carbamates | One-step formation of C–N and C–O bonds from alkenes; atom-economical and base-free conditions. rsc.org |

| Gold-Catalyzed Rearrangement | Cationic Au(I) complex | Mild rearrangement of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Accelerated reaction times, often with cheaper and less harsh reagents, for one-pot synthesis. nih.govorganic-chemistry.org |

| CO₂ Incorporation | CuBr / Ionic Liquid System | "Green" synthesis using atmospheric CO₂ as a building block in a three-component reaction; catalyst system is recyclable. mdpi.com |

| Asymmetric Aldol/Curtius Reaction | Chlorotitanium enolate, Trimethylsilyl (B98337) azide | Provides stereocontrolled access to 4,5-disubstituted oxazolidin-2-ones. mdpi.com |

Emerging Applications of Oxazolidinone Scaffolds in Synthetic Methodology

Beyond their intrinsic biological activities, oxazolidinone scaffolds are powerful tools in synthetic organic chemistry, most notably as chiral auxiliaries. "Evans' oxazolidinones," which are chiral oxazolidinones derived from readily available amino acids, are widely used to control the stereochemical outcome of various chemical transformations. rsc.orgresearchgate.netwikipedia.org

These auxiliaries function by being temporarily attached to a substrate, directing the approach of a reagent to one face of the molecule, thereby inducing the formation of a specific stereoisomer. researchgate.net They have proven highly reliable in a range of carbon-carbon bond-forming reactions. Key applications include:

Asymmetric Aldol Reactions : Controlling the formation of syn- and anti-aldol products with high diastereoselectivity. middlebury.edusigmaaldrich.com

Asymmetric Alkylation : The enolates derived from N-acyloxazolidinones can be alkylated with high stereocontrol, which is a crucial step in the synthesis of many natural products. rsc.orgresearchgate.net

Asymmetric Michael Additions : Directing the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems. researchgate.netsigmaaldrich.com

Asymmetric Diels-Alder Reactions : Functioning as a chiral dienophile to control the stereochemistry of the resulting cycloadduct. sigmaaldrich.com

The reliability of these auxiliaries makes them a method of choice in the early stages of drug discovery and in the total synthesis of complex, biologically active natural products. rsc.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be cleanly removed under mild conditions, often allowing for its recovery and recycling. sigmaaldrich.com More recent developments include the creation of fluorous-supported oxazolidinone auxiliaries, which simplify purification through fluorous solid-phase extraction (FSPE). acs.org

| Asymmetric Reaction Type | Role of Oxazolidinone Auxiliary | Typical Outcome |

| Aldol Reaction | Forms a chiral enolate that reacts with an aldehyde, directing the approach. | High diastereoselectivity for syn- or anti-aldol adducts. middlebury.edusigmaaldrich.com |

| Alkylation | The N-acyl group is converted to a chiral enolate, which is then alkylated. | Creates a new stereocenter α to the carbonyl with high enantiomeric purity. rsc.orgresearchgate.net |

| Michael Addition | The α,β-unsaturated N-acyl oxazolidinone acts as a chiral Michael acceptor. | High stereoselectivity in the formation of the 1,4-addition product. researchgate.netsigmaaldrich.com |

| Diels-Alder Reaction | Acts as a chiral dienophile in cycloaddition reactions. | Controls the facial selectivity of the [4+2] cycloaddition. sigmaaldrich.com |

| Radical Conjugate Additions | Provides stereocontrol in radical addition reactions. | High stereoselectivity, demonstrated with fluorous-supported auxiliaries. acs.org |

Contribution to the Development of New Agrochemicals and Materials

The chemical versatility of the oxazolidinone scaffold has led to its exploration in fields beyond pharmaceuticals, notably in agrochemicals and materials science.

In agrochemical research, certain oxazolidinone derivatives have demonstrated potent biological activity against plant pathogens and weeds. nih.gov Famoxadone, a commercialized fungicide, features an oxazolidinone core and is effective for plant-disease control. nih.gov Studies have shown that other derivatives possess fungicidal effects against various plant pathogenic fungi like Fusarium, Pythium, and Rhizoctonia. researchgate.net More recently, oxazolidinone antibiotics such as Linezolid and Sutezolid were found to possess herbicidal activity. researchgate.netresearchgate.net The mode of action was identified as the inhibition of protein translation within the chloroplasts of plants, representing a potentially new target for herbicide development. researchgate.netresearchgate.net

| Agrochemical Application | Example Compound(s) | Mode of Action / Effect |

| Fungicide | Famoxadone, other derivatives | Inhibition of mitochondrial respiration in fungi; control of plant diseases. nih.gov |

| Herbicide | Linezolid, Sutezolid | Inhibition of chloroplast protein translation, leading to chlorosis and plant death. researchgate.netresearchgate.net |

In the realm of materials science, oxazolidinones serve as robust building blocks for high-performance polymers. The reaction between epoxides and isocyanates can be catalyzed to produce polyoxazolidinones. rwth-aachen.de These polymers are high-performance thermoplastics with high thermal stability, exhibiting glass transition temperatures around 170–180°C and decomposition temperatures up to 400°C. rwth-aachen.de The development of cooperative catalyst systems using N-heterocyclic carbenes (NHCs) and simple Lewis acids has enabled the synthesis of linear, isocyanurate-free poly(oxazolidin-2-one)s, preventing the cross-linking that can lead to undesirable gelling. acs.org

Other material applications include the use of specific monomers like 5-methyl-3-vinyl-2-oxazolidinone (VMOX) as reactive diluents in UV curing for inks and coatings, and in the production of kinetic hydrate (B1144303) inhibitor (KHI) polymers for the oil and gas industry. acs.org Furthermore, pseudopeptides containing the oxazolidinone moiety have been shown to self-assemble into supramolecular materials, including fibers, crystals, and gels, which have potential applications as biocompatible materials. nih.gov

| Material Application | Monomer/Structure Type | Key Properties and Uses |

| High-Performance Thermoplastics | Polyoxazolidinones | High thermal stability (up to 400°C); potential for creating durable fibers and materials. rwth-aachen.deacs.org |

| Kinetic Hydrate Inhibitors | Poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) | Water-soluble amphiphilic polymers used to prevent gas hydrate plugs in oil and gas pipelines. acs.org |

| UV Curing | 5-methyl-3-vinyl-2-oxazolidinone (VMOX) | Used as a reactive diluent in UV-curable adhesives, coatings, and inks. acs.org |

| Supramolecular Gels & Fibers | Oxazolidinone-containing pseudopeptides | Self-assembly into organized structures; formation of organogels and hydrogels for potential biomaterial applications. nih.gov |

Outlook on Future Research Avenues

The field of oxazolidinone chemistry is poised for continued growth, driven by the dual needs for new therapeutics and advanced functional materials. A primary focus remains on overcoming the challenge of antimicrobial resistance. capes.gov.br Future research will concentrate on designing next-generation oxazolidinone antibiotics with broader activity spectra, particularly against resistant Gram-negative bacteria and drug-resistant tuberculosis. mdpi.comnih.gov Innovative drug delivery strategies, such as the "Trojan Horse" approach where an oxazolidinone is linked to a siderophore-cephalosporin conjugate to facilitate entry into bacterial cells, are promising avenues. rsc.orgmdpi.com

Beyond antibacterials, the exploration of oxazolidinones for other therapeutic applications—including as anticancer, anti-inflammatory, and neurological agents—is expanding, leveraging the scaffold's ability to be tailored for diverse biological targets. nih.gov

In synthetic chemistry, the push for greener, more efficient, and highly selective methodologies will continue. This includes refining catalytic systems to operate under milder conditions, utilize abundant starting materials like CO₂, and provide even greater control over stereochemistry. mdpi.comrsc.org The development and application of oxazolidinone-based chiral auxiliaries will remain a vital tool for asymmetric synthesis. researchgate.net

In materials science, the future lies in harnessing the oxazolidinone core to create novel polymers and supramolecular structures with tailored properties. rwth-aachen.denih.gov Research into polyoxazolidinones will likely focus on optimizing their thermomechanical properties for specific high-stress applications and improving their processability. The self-assembling nature of certain oxazolidinone derivatives opens up possibilities in areas like drug delivery, tissue engineering, and responsive materials. nih.govnih.gov

| Research Avenue | Area of Focus | Potential Impact |

| Next-Generation Antibiotics | Activity against Gram-negative bacteria and MDR-TB; overcoming resistance mechanisms (e.g., cfr gene). capes.gov.brmdpi.com | Addressing critical unmet needs in infectious disease treatment. |

| Novel Drug Delivery Systems | "Trojan Horse" strategies; nanotechnology-based platforms. rsc.orgmdpi.comnih.gov | Enhancing drug efficacy and overcoming bacterial defense mechanisms. |

| Expanded Therapeutic Areas | Anticancer, anti-inflammatory, and neurological diseases. nih.gov | Leveraging the privileged scaffold to develop drugs for a wider range of conditions. |

| Green & Catalytic Synthesis | Use of sustainable reagents (e.g., CO₂); development of highly efficient and recyclable catalysts. organic-chemistry.orgmdpi.com | Making the production of oxazolidinones more economical and environmentally friendly. |

| Advanced Functional Materials | High-performance polyoxazolidinones; self-assembling supramolecular materials and hydrogels. rwth-aachen.deacs.orgnih.gov | Creating new materials for aerospace, electronics, and biomedical applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.